4-Iodo-3-nitro-tert-butylbenzene
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Overview
Description
4-Iodo-3-nitro-tert-butylbenzene: is an organic compound with the molecular formula C10H12INO2 . It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4-position, a nitro group at the 3-position, and a tert-butyl group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-nitro-tert-butylbenzene typically involves the nitration of tert-butylbenzene followed by iodination. The nitration process introduces the nitro group onto the benzene ring, and the iodination step introduces the iodine atom. The reaction conditions for these steps often involve the use of strong acids and oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-nitro-tert-butylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The tert-butyl group can undergo oxidation to form different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.
Reduction Reactions: The major product is 4-amino-3-nitro-tert-butylbenzene.
Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the tert-butyl group.
Scientific Research Applications
4-Iodo-3-nitro-tert-butylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Iodo-3-nitro-tert-butylbenzene involves its reactivity towards various chemical reagents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The iodine atom can participate in substitution reactions, and the tert-butyl group provides steric hindrance, influencing the compound’s reactivity.
Comparison with Similar Compounds
4-Iodo-3-nitrobenzene: Lacks the tert-butyl group, making it less sterically hindered.
4-Nitro-3-tert-butylbenzene: Lacks the iodine atom, affecting its reactivity in substitution reactions.
4-Iodo-3-tert-butylbenzene: Lacks the nitro group, altering its electron-withdrawing properties.
Uniqueness: 4-Iodo-3-nitro-tert-butylbenzene is unique due to the combination of the iodine, nitro, and tert-butyl groups on the benzene ring. This combination influences its reactivity and makes it a valuable compound for various chemical transformations and applications.
Properties
IUPAC Name |
4-tert-butyl-1-iodo-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQXVYLZVHKLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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